molecular formula C42H49Cl2N9O8 B12388777 PROTAC CDK9 degrader-6

PROTAC CDK9 degrader-6

カタログ番号: B12388777
分子量: 878.8 g/mol
InChIキー: SRUVBNFPTDBESG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:

    Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.

    Linker Attachment: The attachment of a linker molecule to one of the ligands.

    Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

化学反応の分析

Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:

    Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.

    Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    Reagents: E3 ubiquitin ligase, ubiquitin, ATP.

    Conditions: Physiological conditions (37°C, pH 7.4).

Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .

科学的研究の応用

PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:

作用機序

The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:

類似化合物との比較

    PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.

    PROTAC CDK2 Degrader: Targets CDK2 for degradation.

    PROTAC CDK7 Degrader: Targets CDK7 for degradation.

Uniqueness of PROTAC CDK9 Degrader-6:

特性

分子式

C42H49Cl2N9O8

分子量

878.8 g/mol

IUPAC名

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)

InChIキー

SRUVBNFPTDBESG-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。